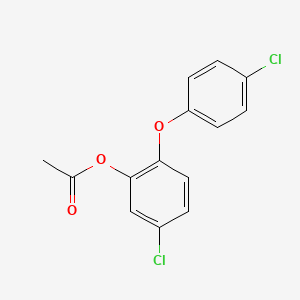

5-Chloro-2-(4-chlorophenoxy)phenyl acetate

Description

5-Chloro-2-(4-chlorophenoxy)phenyl acetate is a halogenated aromatic compound characterized by a central phenyl ring substituted with a chlorine atom at position 5, a 4-chlorophenoxy group at position 2, and an acetate ester functional group. For instance, 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethanone (a ketone analog) is identified as a precursor for Diclosan, a compound used in halogenated phenolic treatment processes .

Properties

IUPAC Name |

[5-chloro-2-(4-chlorophenoxy)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c1-9(17)18-14-8-11(16)4-7-13(14)19-12-5-2-10(15)3-6-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAZWFNGRUOZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenoxy)phenyl acetate typically involves the esterification of 5-Chloro-2-(4-chlorophenoxy)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenoxy)phenyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid.

Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used to hydrolyze the ester group.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenyl ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

Hydrolysis: 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid.

Substitution: Products depend on the nucleophile used, such as 5-Chloro-2-(4-aminophenoxy)phenyl acetate or 5-Chloro-2-(4-thiophenoxy)phenyl acetate.

Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring.

Scientific Research Applications

Synthetic Applications

5-Chloro-2-(4-chlorophenoxy)phenyl acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The following table summarizes key synthetic methods and their outcomes:

| Method | Description | Yield | Environmental Impact |

|---|---|---|---|

| Method 1 | Utilizes sulfur oxychloride for acetyl chloride synthesis | Moderate | High pollution due to sulfur oxychloride waste |

| Method 2 | Uses oxalyl chloride with methylene dichloride | Low | Poor environmental profile |

| Method 3 | Employs oxalyl chloride and THF, optimizing conditions for better yield | High | Reduced environmental impact |

The third method has shown significant improvements in both yield and environmental safety, making it a preferred choice for researchers .

Biological Activities

Research indicates that derivatives of this compound exhibit notable biological activities. For instance, studies have demonstrated its potential as a sedative agent with favorable pharmacokinetic properties. The compound's efficacy was evaluated through various animal models, revealing its ability to induce loss of righting reflex (LORR) with shorter recovery times compared to traditional anesthetics like propofol and propanidid .

Case Study: Anesthetic Properties

In a comparative study involving mice, rats, and rabbits, the compound demonstrated:

- Duration of LORR : Comparable to existing anesthetics but with a significantly reduced recovery time.

- Behavioral Recovery : Animals treated with this compound returned to normal activity more rapidly than those treated with standard anesthetics .

Environmental Implications

As an organic compound, this compound's environmental impact is crucial. Its synthesis methods have been scrutinized for their ecological footprint. The transition from more toxic reagents to greener alternatives reflects a growing trend towards sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)phenyl acetate involves its interaction with specific molecular targets and pathways:

Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases, releasing 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid. This reaction is important in biological systems where esterases play a role in metabolizing ester compounds.

Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity. The presence of chloro and chlorophenoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Hydroxyacetophenones ()

Compounds from the Handbook of Hydroxyacetophenones share a phenyl-acetophenone backbone but differ in substituent positions and functional groups.

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | Cl (5), OH (2), CH₂OH (3) | 97–98 | Hydrolysis of 2-chlorovanillin acetate |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | Cl (2), OH (4), OCH₃ (3) | N/A | Not specified |

| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | C₉H₉ClO₃ | 200.62 | Cl (2), OH (6), OCH₃ (4) | N/A | Friedel-Crafts acylation |

| Target Compound | Not provided | Likely C₁₄H₁₀Cl₂O₃ | ~305.14 | Cl (5), OAc (1), 4-Cl-C₆H₄O (2) | N/A | Likely esterification of phenolic precursor |

Key Differences :

- The target compound features a bulky 4-chlorophenoxy group and acetate ester, unlike hydroxyacetophenones, which prioritize hydroxyl and methoxy groups.

- Higher molecular weight and lipophilicity due to the phenoxy and acetate groups may enhance membrane permeability in biological systems.

a) 1,3,4-Oxadiazole Derivatives ()

Derivatives like 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibit potent antibacterial activity against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria. Compound 7o showed MIC values comparable to ciprofloxacin .

b) Thiadiazole Anticonvulsants ()

The thiadiazole derivative 4c demonstrated ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), highlighting the role of chlorophenoxy groups in central nervous system activity .

c) Benzimidazole Antimicrobials ()

Chlorinated benzimidazoles like 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole showed MIC <3.90 μM against Candida spp., comparable to fluconazole .

Comparison with Target Compound :

- The target compound’s acetate group may confer hydrolytic instability compared to thiol or sulfonyl groups in oxadiazoles/thiadiazoles.

Physicochemical and Computational Insights

- Stability and Reactivity : Computational studies on 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate () using Gaussian09 revealed planar molecular geometry and vibrational frequencies influenced by electron-withdrawing groups. The acetate ester’s carbonyl stretching mode (~1740 cm⁻¹) is critical for reactivity .

- Synthetic Challenges: Esterification of phenolic precursors (e.g., 4-chlorophenol) likely requires acid catalysis, as seen in ’s synthesis of oxadiazole derivatives .

Biological Activity

5-Chloro-2-(4-chlorophenoxy)phenyl acetate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

Molecular Formula : C15H12Cl2O3

Molecular Weight : 307.16 g/mol

IUPAC Name : this compound

CAS Number : 3380-53-8

The compound features a phenyl acetate structure with two chlorine substituents, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially affecting enzyme activity and cellular signaling pathways. The presence of chlorine atoms likely enhances lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with cell surface receptors can initiate signaling cascades that affect cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicated an inhibition concentration (IC50) of approximately 20 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. In a cell line study involving human colon cancer (HCT 116), it exhibited a relative potency greater than 50% with an IC50 value of 15 µM, indicating substantial cytotoxic effects .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in murine models, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 20 | High |

| Escherichia coli | 25 | Moderate |

| Pseudomonas aeruginosa | 30 | Moderate |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects:

| Cell Line | IC50 (µM) | Relative Potency |

|---|---|---|

| HCT 116 (Colon Cancer) | 15 | >50% |

| MCF-7 (Breast Cancer) | 30 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.